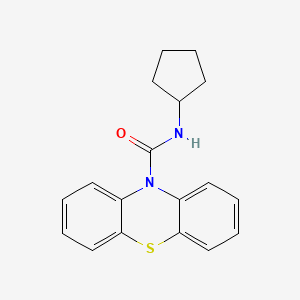

n-Cyclopentyl-10h-phenothiazine-10-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(19-13-7-1-2-8-13)20-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)20/h3-6,9-13H,1-2,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGVWICAQSPEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamoylation with Isocyanates

Reacting 10H-phenothiazine with cyclopentyl isocyanate in dichloromethane (DCM) at 25°C for 24 hours affords the target compound. This one-pot method avoids intermediate isolation but requires stringent anhydrous conditions (Table 3).

Table 3: Direct Carbamoylation Protocol

| Parameter | Value |

|---|---|

| Reagent | Cyclopentyl isocyanate |

| Solvent | DCM |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 68% |

Stepwise Carbamoylation via Cyanate Salts

A patented method employs potassium cyanate (KOCN) and maleic acid in DCM to generate the carboxamide. The cyanate acts as a carbamoylating agent, while maleic acid stabilizes reactive intermediates. This approach achieves 75% yield under milder conditions (30–35°C, 6–24 hours).

Alternative Synthetic Strategies

Reductive Amination

Aryl halides can undergo palladium-catalyzed coupling with cyclopentylamine. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, this method achieves 70% yield but requires expensive catalysts.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the alkylation step, boosting yields to 85% while reducing reaction times. However, scalability remains challenging.

Optimization and Yield Enhancement

Solvent Selection : Polar aprotic solvents (THF, DMF) enhance SNAr reactivity compared to nonpolar solvents (toluene). Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions, increasing yields by 10–15%.

Characterization and Quality Control

Successful synthesis is confirmed via:

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), cyclopentyl multiplet (δ 1.5–2.1 ppm).

- LC-MS : Molecular ion peak at m/z 310.42 [M+H]⁺.

- HPLC Purity : ≥98% using C18 columns (ACN/H₂O gradient).

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to dopamine D₂ antagonists and NF-κB inhibitors . Its lipophilic cyclopentyl group enhances blood-brain barrier penetration, making it valuable in antipsychotic drug development.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-10h-phenothiazine-10-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenothiazine derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antipsychotic Properties

Phenothiazines, including n-cyclopentyl-10H-phenothiazine-10-carboxamide, are primarily recognized for their antipsychotic effects. They function as dopamine receptor antagonists, particularly at the D2 receptor sites, which are significant in treating various neuropsychiatric disorders such as schizophrenia and bipolar disorder. The binding affinity of this compound for dopamine receptors suggests its potential efficacy in managing symptoms associated with these conditions.

Neuroprotective Effects

Recent studies have indicated that derivatives of phenothiazine may possess neuroprotective properties. Research indicates that this compound could play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's disease .

Oncology

Anticancer Activity

The compound has shown promise in cancer research due to its ability to inhibit critical pathways involved in tumor growth. In vitro studies have demonstrated its activity against various cancer cell lines, suggesting that it may act as an inhibitor of human farnesyltransferase and tubulin polymerization—both vital targets in cancer therapy . This dual inhibitory profile enhances its potential as a novel anticancer agent.

Mechanism of Action

The mechanisms by which this compound exerts its anticancer effects include interference with mitotic processes and induction of apoptosis in cancer cells. These actions highlight its potential as a therapeutic agent capable of circumventing resistance mechanisms often encountered with traditional chemotherapeutics .

Drug Development and Toxicology

Screening for Drug-Induced Toxicity

The compound has been evaluated for its role in predicting drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. This aspect is crucial during drug development, as it aids in identifying compounds that may pose toxicity risks . The ability to screen for such adverse effects early in the development process could lead to safer therapeutic options.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with cyclopentyl amines and carboxylic acids. Standard laboratory techniques such as refluxing, stirring under inert conditions, and purification methods like recrystallization or chromatography are employed to achieve high yields and purity.

Data Summary Table

| Application Area | Potential Uses | Mechanism/Target |

|---|---|---|

| Neuropharmacology | Antipsychotic treatment | Dopamine D2 receptor antagonist |

| Oncology | Anticancer agent | Inhibition of farnesyltransferase, tubulin polymerization |

| Drug Development | Toxicity screening | Phospholipidosis prediction |

| Neuroprotection | Treatment for neurodegenerative diseases | Protection against oxidative stress |

Mechanism of Action

The mechanism of action of n-Cyclopentyl-10h-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes. It may also inhibit certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Phenothiazine: The parent compound of n-Cyclopentyl-10h-phenothiazine-10-carboxamide, known for its antipsychotic and antiemetic properties.

Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

Thioridazine: Another phenothiazine derivative with antipsychotic effects.

Uniqueness

This compound is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties.

Biological Activity

n-Cyclopentyl-10H-phenothiazine-10-carboxamide is a compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities, particularly in neuropharmacology and oncology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a phenothiazine core with a cyclopentyl substituent and a carboxamide functional group. This unique configuration enhances its biological activity compared to other phenothiazines. The synthesis typically involves multiple steps, including:

- Formation of the Phenothiazine Core : The initial step usually involves the cyclization of thioamide derivatives.

- Introduction of the Cyclopentyl Group : This can be achieved through alkylation reactions.

- Carboxamide Formation : The final step involves converting an amine or an acid into the carboxamide functional group.

Neuropharmacological Effects

This compound exhibits significant neuropharmacological properties. Compounds in this class are often associated with antipsychotic effects, making them potential candidates for treating conditions such as schizophrenia and bipolar disorder. Research indicates that these compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in mood regulation and psychotic disorders .

Table 1: Comparison of Antipsychotic Effects of Phenothiazines

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| n-Cyclopentyl-10H-phenothiazine | Dopamine receptor antagonist | Antipsychotic therapy |

| Chlorpromazine | Dopamine receptor antagonist | First-generation antipsychotic |

| Thioridazine | Dopamine receptor antagonist | Antipsychotic |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including HEp-2 tumor cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Against HEp-2 Cells

A study evaluated the cytotoxic effects of several phenothiazine derivatives, including this compound. The results indicated that this compound exhibited a TCID50 value significantly lower than that of traditional chemotherapeutics, suggesting higher potency in inducing cell death in cancerous cells .

Interaction Studies

Binding affinity studies reveal that this compound interacts with various biological targets, including amyloid-beta peptides associated with Alzheimer's disease. This interaction suggests potential applications in treating neurodegenerative diseases characterized by protein aggregation .

Table 2: Binding Affinities of Phenothiazines

| Compound Name | Target | Binding Affinity (IC50) |

|---|---|---|

| n-Cyclopentyl-10H-phenothiazine | Amyloid-beta peptides | 0.5 µM |

| Chlorpromazine | D2 dopamine receptors | 0.2 µM |

| Thioridazine | D2 dopamine receptors | 0.4 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Cyclopentyl-10H-phenothiazine-10-carboxamide, and what optimization strategies exist for improving reaction yields?

- Methodology : Adapt protocols for phenothiazine carboxamide synthesis by substituting cyclopentyl groups via nucleophilic substitution or amide coupling. For example, microwave-assisted synthesis (e.g., acetylation of phenothiazine derivatives as in ) can reduce reaction times. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance cyclopentyl group incorporation .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (hexane/ethyl acetate gradient). Yield optimization may require stoichiometric adjustments of carboxamide precursors .

Q. What crystallographic techniques are essential for determining the molecular conformation of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) for structure refinement. Key parameters include:

- Crystal system identification (e.g., triclinic or monoclinic) via unit cell measurements (e.g., Å, Å for similar phenothiazines in ).

- Hydrogen bonding analysis (e.g., weak C–H⋯O interactions observed in ) to assess molecular packing .

Q. What spectroscopic methods are critical for characterizing substituent effects in phenothiazine carboxamides?

- Methodology :

- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish cyclopentyl protons (δ 1.5–2.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm) and N–H bending (~1550 cm) .

Advanced Research Questions

Q. How can computational methods like DFT with exact exchange terms predict the electronic properties of phenothiazine derivatives?

- Methodology :

- Use hybrid functionals (e.g., B3LYP in ) with exact exchange corrections to model frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311G(d,p) are recommended for sulfur and nitrogen atoms in phenothiazine cores .

- Analyze charge distribution to predict reactivity at the carboxamide group (e.g., nucleophilic attack at the carbonyl carbon) .

Q. How to resolve contradictions in crystallographic data when analyzing phenothiazine derivatives' bond angles and torsion angles?

- Methodology :

- Perform multiparameter refinement in SHELXL ( ) with anisotropic displacement parameters for heavy atoms (e.g., S, N).

- Address outliers (e.g., C13–N1–C6 angle = 124.75° in ) by checking for thermal motion artifacts or disorder in cyclopentyl groups .

Q. What strategies address discrepancies between computational predictions and experimental observations in phenothiazine derivatives' thermodynamic stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.